Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-

Muscarinic receptor pharmacology M3/M2 subtype selectivity In vitro functional antagonism

Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]- (CAS 104549-77-1), also known as sila-trihexyphenidyl or silabenzhexol, is an organosilicon antimuscarinic agent belonging to the sila-pharmaca class. With molecular formula C19H31NOSi and molecular weight 317.5 g/mol, this compound is the silicon bioisostere of the clinically established antiparkinsonian drug trihexyphenidyl (benzhexol), wherein the central carbinol carbon (C–OH) is replaced by a silanol group (Si–OH).

Molecular Formula C19H31NOSi
Molecular Weight 317.5 g/mol
CAS No. 104549-77-1
Cat. No. B010376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-
CAS104549-77-1
Molecular FormulaC19H31NOSi
Molecular Weight317.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)[Si](CCN2CCCCC2)(C3=CC=CC=C3)O
InChIInChI=1S/C19H31NOSi/c21-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)17-16-20-14-8-3-9-15-20/h1,4-5,10-11,19,21H,2-3,6-9,12-17H2
InChIKeyWSKNJCIBUQMFJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]- (CAS 104549-77-1): Identity, Class, and Procurement-Relevant Characteristics


Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]- (CAS 104549-77-1), also known as sila-trihexyphenidyl or silabenzhexol, is an organosilicon antimuscarinic agent belonging to the sila-pharmaca class [1]. With molecular formula C19H31NOSi and molecular weight 317.5 g/mol, this compound is the silicon bioisostere of the clinically established antiparkinsonian drug trihexyphenidyl (benzhexol), wherein the central carbinol carbon (C–OH) is replaced by a silanol group (Si–OH) [1][2]. This C/Si exchange defines the compound's distinct pharmacological profile, physicochemical properties, and receptor subtype selectivity compared to its carbon analog and other antimuscarinic agents [2].

Why Trihexyphenidyl, Other Antimuscarinics, or Related Silanols Cannot Substitute for Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]- (CAS 104549-77-1)


Although sila-trihexyphenidyl shares the cyclohexyl-phenyl-piperidine pharmacophore with its carbon analog trihexyphenidyl, the C→Si replacement fundamentally alters receptor subtype selectivity, binding thermodynamics, and physicochemical properties in ways that cannot be predicted or reproduced by simply using the parent carbinol or other antimuscarinics such as procyclidine, hexahydrosiladifenidol, or AF-DX 116 [1][2]. The silanol group introduces distinct bond lengths, bond angles, and electronic distribution at the chiral center, which translate into quantifiable differences in ileal versus atrial selectivity, enthalpy-driven binding, and lipophilicity—each of which bears directly on experimental reproducibility and target-specific pharmacological investigation [1][3]. Substituting the carbon analog or a structurally related silanol would yield different selectivity ratios and binding energetics, compromising both assay validity and cross-study comparability.

Quantitative Differentiation Evidence for Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]- (CAS 104549-77-1) Versus Comparators


Ileal (M3) vs. Atrial (M2) Muscarinic Receptor Subtype Selectivity: Silabenzhexol 50-Fold vs. Benzhexol 5-Fold

In a direct functional comparison using guinea-pig isolated atria (30°C) and ileum (30°C) with carbachol as agonist, silabenzhexol (sila-trihexyphenidyl) exhibited approximately 50-fold selectivity for ileal muscarinic receptors over atrial receptors, whereas its carbon analog benzhexol (trihexyphenidyl) showed only approximately 5-fold selectivity [1]. This represents an approximate 10-fold greater ileal/atrial selectivity for the silanol over the carbinol, measured under identical experimental conditions. The study further identified that the M2-selective antagonist AF-DX 116 showed approximately 6-fold atrial selectivity, confirming that silabenzhexol occupies a distinct selectivity position not replicated by other in-class agents [1].

Muscarinic receptor pharmacology M3/M2 subtype selectivity In vitro functional antagonism

C/Si Bioisosteric Replacement: Affinity Enhancement on Guinea-Pig Ileum Muscarinic Receptors

The C/Si pairs 5a,b through 8a,b (including the trihexyphenidyl/sila-trihexyphenidyl pair 5a/5b) were compared for antimuscarinic activity on the isolated guinea-pig ileum [1]. Sila-substitution of the trihexyphenidyl scaffold (5a → 5b) produced an increase in affinity for the muscarinic receptor, although the magnitude of this affinity gain was described as 'less marked' than that observed for the structurally related C/Si pairs 1a,b–4a,b (pridinol, diphenidol, and related types) [1]. Importantly, the direction of the affinity shift is consistent with other sila-pharmaca—C/Si exchange invariably increases muscarinic receptor affinity—but the attenuated magnitude for this particular scaffold indicates that the cyclohexylphenyl-piperidinoethyl architecture imposes unique steric or electronic constraints on the silanol group's interaction with the receptor, unlike the simpler diphenyl or phenyl-cyclopentyl scaffolds [1].

C/Si bioisosterism Silicon medicinal chemistry Muscarinic receptor affinity

Lipophilicity (LogP) Differentiation: Silabenzhexol LogP ~3.6 vs. Trihexyphenidyl LogP ~4.5

The silanol analog silabenzhexol (sila-trihexyphenidyl) has a reported LogP of approximately 3.59 , whereas the carbon analog trihexyphenidyl has an experimentally determined LogP of approximately 4.49 [1]. This represents a reduction of ~0.9 log units in lipophilicity upon C→Si exchange, consistent with the increased polarity of the Si–OH group compared to C–OH. The lower LogP implies altered membrane permeability, tissue distribution, and nonspecific protein binding potential compared to the carbon parent, which is relevant for in vitro assay design where compound partitioning, solubility, and non-specific binding must be controlled.

Lipophilicity Physicochemical profiling C/Si bioisosteric property modulation

Thermodynamic Binding Signature: Silanols Exhibit More Favorable Enthalpy, Less Favorable Entropy than Carbinols at Muscarinic M2 Receptors

A thermodynamic study of antagonist binding to rat heart M2 muscarinic receptors compared the carbon/silicon pairs pridinol/sila-pridinol and diphenidol/sila-diphenidol across a temperature range of 278–310 K [1]. Across all C/Si pairs examined, silanols induced more favorable enthalpy changes (ΔH° more negative) and less favorable entropy changes (ΔS° more negative, i.e., greater entropic penalty) than the corresponding carbinols upon receptor binding [1]. Although sila-trihexyphenidyl itself was not directly tested in this study, the consistent thermodynamic pattern observed across structurally diverse C/Si pairs (pridinol, diphenidol) establishes a class-level property of silanol antimuscarinics that is expected to extend to sila-trihexyphenidyl [1].

Binding thermodynamics Silicon medicinal chemistry Muscarinic M2 receptor

Optimal Research and Industrial Application Scenarios for Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]- (CAS 104549-77-1)


Pharmacological Discrimination of Ileal (M3) vs. Atrial (M2) Muscarinic Receptor Subtypes in Functional Tissue Assays

Silabenzhexol provides the highest known ileal-over-atrial selectivity (~50-fold) among the antimuscarinic agents tested in the classic Eglen et al. (1987) comparative study [1]. Researchers performing dose-ratio experiments in guinea-pig isolated ileum and atria should select this compound as the preferred pharmacological tool for M3-predominant receptor characterization, as the 10-fold greater selectivity over benzhexol (~5-fold) enables cleaner receptor subtype discrimination and reduces ambiguous Schild analysis outcomes [1].

C/Si Bioisosterism Structure-Activity Relationship (SAR) Studies in Antimuscarinic Drug Discovery

The trihexyphenidyl/sila-trihexyphenidyl pair (5a/5b) is one of four systematically characterized C/Si pairs in the foundational Tacke et al. (1983) sila-pharmaca series [1]. Because the affinity gain from C→Si exchange in this pair is attenuated compared to pridinol- and diphenidol-type scaffolds, this compound serves as a key comparator for probing scaffold-dependent silicon effects on muscarinic receptor affinity [1]. Medicinal chemistry programs exploring silicon incorporation into CNS-active anticholinergics should include this pair as a reference for understanding when silicon substitution provides greater versus lesser pharmacological benefit.

Binding Thermodynamics and Temperature-Dependence Studies of Antimuscarinic Agents

Based on class-level thermodynamic evidence demonstrating that silanols across multiple scaffolds exhibit more favorable binding enthalpy and less favorable binding entropy than their carbinol counterparts at M2 receptors [1], sila-trihexyphenidyl represents a structurally distinct probe for investigating enthalpy-entropy compensation in muscarinic receptor-ligand interactions. Its use is particularly indicated for van't Hoff analyses conducted across the 278–310 K range, where temperature-dependent affinity shifts may diverge from those of trihexyphenidyl [1].

Reference Standard for Muscarinic Receptor Subtype Classification and Assay Validation

Given its well-documented selectivity profile established in the British Journal of Pharmacology (1987) [1] and its inclusion in multiple comparative muscarinic receptor studies [2], silabenzhexol serves as a validated reference antagonist for calibrating ileal (M3-predominant) muscarinic receptor assays. Laboratories establishing new tissue-based or recombinant muscarinic receptor screening platforms can use this compound alongside AF-DX 116 (M2-selective) and pirenzepine (M1-selective) to create a three-point subtype selectivity reference panel, leveraging the ~50-fold ileal/atrial ratio as a benchmark for data quality assessment [1][2].

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